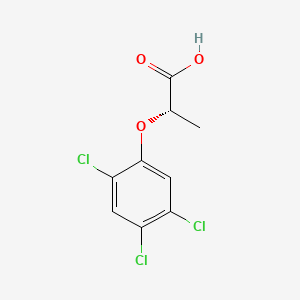

(-)-Fenoprop

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

40521-06-0 |

|---|---|

Molecular Formula |

C9H7Cl3O3 |

Molecular Weight |

269.5 g/mol |

IUPAC Name |

(2S)-2-(2,4,5-trichlorophenoxy)propanoic acid |

InChI |

InChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3,(H,13,14)/t4-/m0/s1 |

InChI Key |

ZLSWBLPERHFHIS-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl |

Canonical SMILES |

CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (-)-Fenoprop as a Synthetic Auxin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Fenoprop, a chiral synthetic auxin, exerts its biological effects by mimicking the natural plant hormone indole-3-acetic acid (IAA). Its primary mechanism of action involves binding to the TIR1/AFB family of F-box proteins, which function as auxin co-receptors. This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby de-repressing Auxin Response Factors (ARFs) and modulating the expression of a wide array of auxin-responsive genes. The resulting physiological changes, including altered cell elongation, division, and differentiation, ultimately manifest as the herbicidal or plant growth-regulating properties of the compound. This guide provides a detailed technical overview of this mechanism, including the core molecular interactions, downstream signaling events, and the experimental protocols used to elucidate them.

Introduction to this compound and Synthetic Auxins

This compound, chemically known as (2R)-2-(2,4,5-trichlorophenoxy)propanoic acid, is a member of the phenoxypropionic acid class of synthetic auxins.[1] Like other synthetic auxins, it disrupts normal plant growth processes by inducing an uncontrolled and chaotic hormonal response.[1] The biological activity of fenoprop (B104943) is stereospecific, with the (-)-(R) enantiomer exhibiting significantly higher auxin activity.[1] Understanding the precise mechanism of action at the molecular level is critical for the development of novel herbicides and for assessing the potential for off-target effects.

The Core Mechanism: this compound and the Auxin Signaling Pathway

The central paradigm of auxin signaling revolves around a trio of key protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[2]

Binding to the TIR1/AFB Co-Receptor Complex

This compound, acting as an IAA mimic, initiates its action by binding to the TIR1/AFB proteins.[3] These proteins are the F-box component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4] The binding of an auxin, such as this compound, to the TIR1/AFB protein creates a stabilized protein-protein interaction surface for the recruitment of an Aux/IAA repressor protein.[4] The auxin molecule essentially acts as a "molecular glue" within a pocket at the interface of the TIR1/AFB and Aux/IAA proteins.[4]

Table 1: Representative Binding Affinities (Kd) of Various Auxins to TIR1/AFB Receptors

| Auxin Compound | Receptor | Kd (nM) | Reference |

|---|---|---|---|

| Indole-3-acetic acid (IAA) | AtTIR1 | 28 | [5] |

| 1-Naphthaleneacetic acid (NAA) | AtTIR1 | 25 | [5] |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | AtTIR1 | 1100 | [5] |

| Picloram | AtAFB5 | 36 |[5] |

Note: This table presents data for other auxins to illustrate typical binding affinities. Specific Kd values for this compound are not currently available in the cited literature.

Degradation of Aux/IAA Repressors

The formation of the TIR1/AFB-(-)-Fenoprop-Aux/IAA complex targets the Aux/IAA protein for ubiquitination by the SCF complex.[2] Polyubiquitinated Aux/IAA proteins are then rapidly degraded by the 26S proteasome.[2]

De-repression of Auxin Response Factors (ARFs)

In the absence of auxin, Aux/IAA proteins heterodimerize with ARF transcription factors, repressing their activity.[2] The degradation of Aux/IAA proteins releases ARFs from this repression, allowing them to either activate or repress the transcription of target genes.[2] ARFs bind to specific DNA sequences known as Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.[6]

Modulation of Auxin-Responsive Gene Expression

The activation or repression of ARF-mediated transcription leads to widespread changes in the plant's transcriptome. These changes affect genes involved in a multitude of cellular processes, including:

-

Cell Wall Modification: Genes encoding enzymes like expansins and cellulases, which are involved in cell wall loosening and expansion.

-

Cell Division: Genes regulating the cell cycle.

-

Ethylene (B1197577) Biosynthesis: Synthetic auxins are known to induce ethylene production, which contributes to some of the observed physiological effects.[7]

-

Secondary Metabolism: Alterations in various metabolic pathways.

The specific set of genes regulated and the magnitude of their change in expression contribute to the ultimate physiological response of the plant to this compound.

Physiological Consequences of this compound Action

The molecular events triggered by this compound culminate in a range of physiological effects that are characteristic of auxin overdose.

Root Growth Inhibition

At supra-optimal concentrations, auxins inhibit primary root elongation. This is a classic and quantifiable response used to assess auxin activity.

Table 2: Illustrative Dose-Response Data for Root Elongation Inhibition by a Synthetic Auxin

| Compound | Concentration (µM) | Root Growth Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| 2,4-D | 0.01 | 15 | ~0.1 |

| 0.1 | 55 | ||

| 1 | 90 |

| | 10 | 100 | |

Note: This table provides representative data for the synthetic auxin 2,4-D to illustrate the dose-dependent inhibition of root growth. Specific IC50 values for this compound on Arabidopsis root elongation were not found in the reviewed literature.

Epinasty and Abnormal Growth

The disruption of normal auxin gradients leads to uncontrolled cell elongation and division, resulting in symptoms like leaf and stem twisting (epinasty), callus formation, and overall distorted growth.[7]

Mandatory Visualizations

Caption: this compound signaling pathway.

Caption: SPR experimental workflow.

Caption: Root elongation assay workflow.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to characterize the mechanism of action of synthetic auxins like this compound.

In Vitro TIR1/AFB Binding Assay using Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics and affinity (Kd) of this compound to TIR1/AFB receptors.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified recombinant TIR1/AFB-ASK1 complex

-

This compound stock solution

-

Running buffer (e.g., HBS-EP+)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

-

Sensor Chip Preparation: Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip by injecting a 1:1 mixture of EDC and NHS.

-

Ligand Immobilization: Covalently immobilize the purified TIR1/AFB-ASK1 complex to the activated sensor surface via amine coupling. Aim for an immobilization level of 8,000-12,000 response units (RU).

-

Surface Deactivation: Deactivate any remaining active esters on the surface by injecting ethanolamine.

-

Analyte Preparation: Prepare a series of dilutions of this compound in running buffer. A typical concentration range would be from low nanomolar to high micromolar.

-

Binding Analysis: a. Equilibrate the system with running buffer to establish a stable baseline. b. Inject the lowest concentration of this compound over the sensor surface (association phase). c. Switch to running buffer to monitor the dissociation of the compound (dissociation phase). d. Inject the regeneration solution to remove all bound analyte. e. Repeat steps 5a-5d for each concentration of this compound.

-

Data Analysis: a. Generate sensorgrams by subtracting the reference channel signal from the active channel signal. b. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Arabidopsis Root Elongation Assay

Objective: To determine the dose-response relationship and IC50 value for this compound-induced root growth inhibition.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0)

-

Petri plates with Murashige and Skoog (MS) medium containing 1% sucrose (B13894) and 0.8% agar

-

This compound stock solution

-

Stereomicroscope

-

Scanner and image analysis software (e.g., ImageJ)

Procedure:

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and plate them on MS medium.

-

Stratification and Germination: Stratify the seeds at 4°C for 2-4 days in the dark, then transfer the plates to a growth chamber with a long-day photoperiod and orient them vertically.

-

Seedling Transfer: After 4-5 days, transfer seedlings of uniform size to new MS plates containing a range of this compound concentrations (including a solvent control).

-

Incubation: Incubate the plates vertically in the growth chamber for an additional 3-5 days.

-

Data Collection: Scan the plates at high resolution. Use image analysis software to measure the length of the primary root from the root-hypocotyl junction to the root tip.

-

Data Analysis: a. For each concentration, calculate the average root length and the standard deviation. b. Express the root length at each concentration as a percentage of the control. c. Plot the percentage of root growth against the log of the this compound concentration to generate a dose-response curve. d. Determine the IC50 value (the concentration that causes 50% inhibition of root growth) from the curve.

Auxin-Responsive Gene Expression Analysis using DR5::GUS Reporter Lines

Objective: To quantify the induction of auxin-responsive gene expression by this compound using a synthetic auxin-responsive promoter fused to a reporter gene.

Materials:

-

Arabidopsis thaliana seeds of a DR5::GUS reporter line

-

MS medium plates

-

This compound stock solution

-

GUS staining solution (containing X-Gluc)

-

Ethanol (B145695) series (70%, 50%, 30%)

-

Microscope

-

Fluorometer and MUG assay reagents for quantitative analysis

Procedure (Histochemical Analysis):

-

Seedling Growth and Treatment: Grow DR5::GUS seedlings on MS plates for 5-7 days, then transfer them to liquid MS medium containing various concentrations of this compound or a solvent control. Incubate for a defined period (e.g., 6-24 hours).

-

GUS Staining: Submerge the seedlings in GUS staining solution and incubate at 37°C in the dark until a blue color develops.

-

Chlorophyll Removal: Destain the tissues with an ethanol series to remove chlorophyll.

-

Microscopy: Observe the staining pattern under a microscope to visualize the tissues with auxin-responsive gene expression.

Procedure (Quantitative Fluorometric Assay):

-

Tissue Homogenization: Harvest and freeze seedlings after treatment. Homogenize the tissue in GUS extraction buffer.

-

Protein Quantification: Determine the total protein concentration of the extract (e.g., using a Bradford assay).

-

Fluorometric Assay: Add the protein extract to a reaction buffer containing the fluorogenic substrate 4-methylumbelliferyl-β-D-glucuronide (MUG).

-

Measurement: After incubation, stop the reaction and measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.

-

Data Analysis: Normalize the GUS activity to the total protein concentration and express the results as fold induction relative to the control treatment.[8]

Quantitative Real-Time PCR (qPCR) for Auxin-Responsive Gene Expression

Objective: To measure the relative transcript abundance of specific auxin-responsive genes following treatment with this compound.

Materials:

-

Arabidopsis thaliana seedlings

-

This compound stock solution

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR instrument and reagents (e.g., SYBR Green master mix)

-

Primers for target auxin-responsive genes (e.g., IAA1, GH3.3) and a reference gene (e.g., ACTIN2)

Procedure:

-

Plant Material and Treatment: Grow Arabidopsis seedlings in liquid MS medium and treat with a specific concentration of this compound for a defined time course.

-

RNA Extraction: Harvest the tissue, flash-freeze in liquid nitrogen, and extract total RNA using a commercial kit.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase.

-

qPCR: Set up qPCR reactions containing cDNA, gene-specific primers, and SYBR Green master mix. Run the reactions in a qPCR instrument.

-

Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes. b. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene. c. Express the results as fold change in gene expression compared to the untreated control.

Conclusion

The mechanism of action of this compound as a synthetic auxin is a well-defined process involving its perception by the TIR1/AFB co-receptors, leading to the degradation of Aux/IAA repressors and the subsequent modulation of auxin-responsive gene expression. This technical guide has provided a comprehensive overview of this pathway, from the initial molecular binding event to the resulting physiological effects. The detailed experimental protocols and visualizations included herein serve as a valuable resource for researchers and professionals engaged in the study of auxin biology, herbicide development, and plant science. While specific quantitative data for this compound remains an area for further investigation, the principles and methodologies outlined provide a robust framework for its characterization.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Aspects of Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. microscopy.tamu.edu [microscopy.tamu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Auxin Contributes to the Intraorgan Regulation of Gene Expression in Response to Shade - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of (-)-Fenoprop Enantiomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of racemic fenoprop (B104943) and the subsequent purification of the biologically active (-)-fenoprop enantiomer. The content herein details established methodologies, including the Williamson ether synthesis for the racemic compound and chiral chromatography for enantiomeric separation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of agrochemical synthesis, chiral separations, and drug development.

Introduction

Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propanoic acid, is a chiral phenoxy herbicide. The herbicidal activity of fenoprop is primarily attributed to the (R)-(-)-enantiomer, which mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual death of targeted broadleaf weeds. Commercial preparations of fenoprop have often been sold as a racemic mixture, containing equal amounts of both the (R)-(-) and (S)-(+)-enantiomers. However, due to the stereospecific nature of its biological activity, the isolation of the pure (R)-(-)-enantiomer is of significant interest for increasing efficacy and potentially reducing environmental impact.

This guide outlines a robust laboratory-scale approach for the synthesis of racemic fenoprop, followed by a detailed protocol for the resolution of the enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

Synthesis of Racemic Fenoprop

The synthesis of racemic fenoprop is typically achieved through a Williamson ether synthesis. This method involves the reaction of 2,4,5-trichlorophenol (B144370) with a 2-halopropanoic acid derivative in the presence of a base. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the propanoate, leading to the formation of the ether linkage and the creation of the chiral center.

Experimental Protocol: Williamson Ether Synthesis of Racemic Fenoprop

This protocol is adapted from established methods for the synthesis of structurally similar phenoxypropionic acids.

Materials and Reagents:

-

2,4,5-Trichlorophenol

-

2-Bromopropionic acid

-

Potassium hydroxide (B78521) (KOH)

-

Water (deionized)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Büchner funnel and flask

-

pH paper

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-trichlorophenol (1.0 equivalent) in an aqueous solution of potassium hydroxide (2.0 equivalents). Stir the mixture until the phenol (B47542) is completely dissolved, forming the potassium 2,4,5-trichlorophenoxide salt.

-

Addition of the Alkyl Halide: To the phenoxide solution, add 2-bromopropionic acid (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with diethyl ether to remove any unreacted 2,4,5-trichlorophenol. Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the racemic fenoprop.

-

Isolation of Racemic Fenoprop: Cool the acidified mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold deionized water, and air dry.

-

Purification: The crude racemic fenoprop can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield a crystalline solid.

Expected Yield:

While the specific yield can vary depending on the reaction scale and conditions, typical yields for Williamson ether synthesis of this type are in the range of 70-85%.

Purification of this compound Enantiomer

The separation of fenoprop enantiomers can be effectively achieved using chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and reliable technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have shown excellent enantioselectivity for a variety of chiral acids, including phenoxypropionic acids.

Experimental Protocol: Chiral HPLC Separation of Fenoprop Enantiomers

This protocol outlines a method for the analytical and semi-preparative separation of fenoprop enantiomers using a polysaccharide-based chiral stationary phase.

Materials and Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV detector

-

Chiral stationary phase: A polysaccharide-based column (e.g., Chiralcel® OD-H or similar)

-

HPLC-grade n-hexane

-

HPLC-grade 2-propanol

-

Trifluoroacetic acid (TFA)

-

Racemic fenoprop standard

-

This compound and (+)-Fenoprop standards (if available for peak identification)

Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of n-hexane, 2-propanol, and trifluoroacetic acid. Degas the mobile phase before use.

-

System Equilibration: Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Sample Preparation: Prepare a solution of the synthesized racemic fenoprop in the mobile phase at a concentration of approximately 1 mg/mL.

-

Injection and Data Acquisition: Inject the sample onto the HPLC system and record the chromatogram.

-

Peak Identification: If pure enantiomer standards are available, inject them separately to determine the retention times of the this compound and (+)-fenoprop enantiomers.

-

Semi-Preparative Separation (Optional): For the isolation of the this compound enantiomer, the method can be scaled up using a semi-preparative chiral column with a corresponding increase in flow rate and injection volume. Fractions corresponding to the this compound peak can be collected, and the solvent can be removed under reduced pressure to yield the purified enantiomer.

Quantitative Data Presentation

The following table summarizes the expected quantitative data for the chiral HPLC separation of fenoprop enantiomers based on the described protocol.

| Parameter | This compound | (+)-Fenoprop |

| Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min |

| Resolution (R_s) | > 1.5 | |

| Capacity Factor (k') | ~ 2.4 | ~ 3.1 |

| Enantiomeric Excess (e.e.) | > 99% (after preparative separation) |

Note: The retention times and other chromatographic parameters are approximate and may vary depending on the specific column, HPLC system, and exact experimental conditions.

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Synthesis of Racemic Fenoprop

Caption: Workflow for the synthesis of racemic fenoprop.

Purification of this compound Enantiomer

Caption: Workflow for the purification of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of racemic fenoprop and the subsequent isolation of the desired this compound enantiomer. The Williamson ether synthesis offers a reliable route to the racemic precursor, while chiral HPLC provides an effective and high-resolution method for enantiomeric purification. The protocols and data presented herein are intended to be a valuable resource for researchers and professionals in the agrochemical and pharmaceutical industries, facilitating the production and analysis of enantiomerically pure fenoprop for further study and application.

An In-depth Technical Guide to the Chemical and Physical Properties of (-)-Fenoprop

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Fenoprop, the biologically active (2R)-enantiomer of 2-(2,4,5-trichlorophenoxy)propanoic acid, is a synthetic auxin herbicide.[1] Although its use has been discontinued (B1498344) in many countries, its well-defined mechanism of action as a plant growth regulator continues to make it a subject of interest in environmental science and toxicology. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its primary signaling pathway.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[2] The introduction of a methyl group to the acetic acid side chain of 2,4,5-T creates a chiral center, with the herbicidal activity primarily residing in the (2R)- or (-)-enantiomer.[1]

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | (2R)-2-(2,4,5-trichlorophenoxy)propanoic acid | [3] |

| Common Name | This compound, (+)-Silvex | [3] |

| CAS Number | 30365-50-5 | [3] |

| Chemical Formula | C₉H₇Cl₃O₃ | [4] |

| Molecular Weight | 269.51 g/mol | [5] |

| Appearance | White powder | [1] |

Physicochemical Data

| Property | Value | Conditions | Reference |

| Melting Point | 180 °C (for racemate) | Standard Pressure | [1] |

| pKa | 2.84 | 25 °C | [1] |

| Water Solubility | 140 mg/L | 20 °C | |

| log P (Octanol-Water Partition Coefficient) | 3.8 | 20 °C | [1] |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physical and chemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[6][7] The tube is then tapped gently to ensure the sample is compact.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.[7]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[7]

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes liquid (the completion of melting) are recorded. This range is the melting point of the substance.[6]

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

The solubility of a compound in water is a fundamental property influencing its environmental fate and bioavailability.

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of this compound in the filtered aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8][9]

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, a carboxylic acid, this is a key parameter.

Protocol:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for poorly soluble compounds.[10][11] The solution is placed in a thermostatted vessel.[11]

-

Titration Setup: A calibrated pH electrode is immersed in the solution, and a standardized solution of a strong base (e.g., NaOH) is used as the titrant.[10][12]

-

Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.[10]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[10]

Caption: Workflow for pKa Determination.

Mechanism of Action and Signaling Pathway

This compound acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1] At herbicidal concentrations, it disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.

The primary signaling pathway for auxins involves the SCF-TIR1/AFB ubiquitin-ligase complex.

Signaling Pathway:

-

Perception: In the presence of auxin (or a synthetic mimic like this compound), the F-box protein TIR1 (TRANSPORT INHIBITOR RESPONSE 1) or its AFB (AUXIN SIGNALING F-BOX) homologs bind to the auxin molecule.

-

Complex Formation: This binding event promotes the interaction between the TIR1/AFB protein and Aux/IAA transcriptional repressors.

-

Ubiquitination and Degradation: The formation of this complex leads to the ubiquitination of the Aux/IAA repressor proteins by the SCF (Skp1-Cullin-F-box) complex.

-

Derepression of ARFs: The ubiquitinated Aux/IAA proteins are then targeted for degradation by the 26S proteasome.

-

Gene Transcription: The degradation of the Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors. The now-active ARFs can bind to auxin-responsive elements in the promoters of target genes, leading to their transcription.

-

Physiological Response: The expression of these genes results in various physiological responses, including cell elongation, division, and differentiation. At high, herbicidal concentrations of synthetic auxins, this process is overstimulated, leading to abnormal and ultimately lethal growth.[13][14]

Caption: Synthetic Auxin Signaling Pathway.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with standardized experimental protocols for their determination. Understanding these fundamental characteristics is essential for researchers in the fields of environmental science, toxicology, and drug development. The elucidation of its mechanism of action through the auxin signaling pathway provides a clear example of how synthetic molecules can interact with and disrupt fundamental biological processes. The provided workflows and diagrams serve as a practical resource for laboratory work and a conceptual framework for understanding the herbicidal activity of this compound.

References

- 1. Fenoprop - Wikipedia [en.wikipedia.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Fenoprop, (+)- | C9H7Cl3O3 | CID 688652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Fenoprop | CAS 93-72-1 | LGC Standards [lgcstandards.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. davjalandhar.com [davjalandhar.com]

- 8. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 9. lcms.cz [lcms.cz]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of (2R)-Fenoprop (Dichlorprop-P)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoprop, a synthetic auxin herbicide, has been utilized for the control of broadleaf weeds. It exists as a chiral compound with two enantiomers: (2R)-Fenoprop (also known as Dichlorprop-P) and (2S)-Fenoprop. Extensive research has demonstrated that the herbicidal activity of Fenoprop is almost exclusively attributed to the (2R)-isomer[1]. This technical guide provides a comprehensive overview of the biological activity of (2R)-Fenoprop, focusing on its molecular mechanism of action, quantitative activity data, and detailed experimental protocols for its characterization.

Mechanism of Action: A Synthetic Auxin

(2R)-Fenoprop functions as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA)[1]. It disrupts normal plant growth processes by binding to and activating the auxin signaling pathway, leading to uncontrolled cell division and elongation, and ultimately, plant death.

The Auxin Signaling Pathway

The primary receptors for auxin and synthetic auxins like (2R)-Fenoprop are a family of F-box proteins known as Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) proteins. The core mechanism of action involves the following steps:

-

(2R)-Fenoprop Binding: (2R)-Fenoprop enters the plant cell and binds to the TIR1/AFB receptor protein. This binding is enhanced by the presence of a co-receptor, the Aux/IAA transcriptional repressor proteins.

-

Formation of a Co-receptor Complex: The binding of (2R)-Fenoprop stabilizes the interaction between the TIR1/AFB receptor and the Aux/IAA repressor, forming a ternary co-receptor complex.

-

Ubiquitination and Degradation of Aux/IAA: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex. The polyubiquitinated Aux/IAA protein is then rapidly degraded by the 26S proteasome.

-

Activation of Auxin Response Factors (ARFs): In the absence of auxin, Aux/IAA proteins are bound to Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The degradation of Aux/IAA repressors releases the ARFs.

-

Gene Expression and Physiological Response: The freed ARFs can then either activate or repress the transcription of a wide array of early auxin-responsive genes, including genes from the GH3 and SAUR families. This leads to a cascade of downstream effects, including cell wall loosening, cell elongation, and cell division, which, when uncontrolled, result in the characteristic herbicidal symptoms.

Caption: Auxin signaling pathway activated by (2R)-Fenoprop.

Quantitative Biological Activity

The biological activity of (2R)-Fenoprop is dependent on its specific interaction with the components of the auxin signaling pathway. The following tables summarize the available quantitative data.

Table 1: Binding of Dichlorprop to Arabidopsis Auxin Receptors (TIR1, AFB2, and AFB5)

| Compound | Receptor | Relative Binding (%) vs. IAA |

| Dichlorprop | AtTIR1 | Significantly higher than 2,4-D and MCPA |

| Dichlorprop | AtAFB2 | Lower than IAA |

| Dichlorprop | AtAFB5 | Lower than IAA |

| Data is semi-quantitative and based on Surface Plasmon Resonance (SPR) experiments. Specific Kd values are not available in the cited literature. Source:[2] |

Table 2: Kinetic Parameters for the Uptake of Dichlorprop Enantiomers in Sphingomonas herbicidovorans MH

| Enantiomer | Apparent Affinity Constant (Kt) (µM) | Maximal Velocity (Vmax) (nmol min-1 mg of protein-1) |

| (R)-Dichlorprop | 108 ± 21 | 19 ± 2 |

| (S)-Dichlorprop | 93 ± 19 | 10 ± 1 |

| While this data is from a bacterial system, it demonstrates the enantioselective transport of Dichlorprop isomers. |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activity of (2R)-Fenoprop. The following are representative protocols for key assays.

Auxin Receptor Binding Assay (Surface Plasmon Resonance)

This protocol describes a method for analyzing the binding of (2R)-Fenoprop to auxin receptors using Surface Plasmon Resonance (SPR).

Caption: Workflow for Surface Plasmon Resonance (SPR) binding assay.

Materials:

-

Purified TIR1/AFB-ASK1 receptor complexes

-

(2R)-Fenoprop

-

Biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7)

-

SPR instrument and sensor chips (e.g., streptavidin-coated)

-

SPR running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization of Aux/IAA Peptide:

-

Condition the streptavidin-coated sensor chip according to the manufacturer's instructions.

-

Inject the biotinylated Aux/IAA degron peptide over the sensor surface to achieve a stable immobilization level.

-

-

Binding Analysis:

-

Prepare a series of dilutions of (2R)-Fenoprop in SPR running buffer.

-

Mix each concentration of (2R)-Fenoprop with a constant concentration of the purified TIR1/AFB-ASK1 receptor complex.

-

Inject the mixtures sequentially over the immobilized peptide surface, allowing for sufficient association and dissociation time for each injection.

-

Include a control injection of the receptor complex without (2R)-Fenoprop to establish a baseline.

-

-

Data Analysis:

-

Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams.

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Arabidopsis Root Elongation Inhibition Assay

This bioassay provides a quantitative measure of the herbicidal activity of (2R)-Fenoprop on a model plant system.

Caption: Workflow for Arabidopsis root elongation inhibition assay.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) medium with vitamins and sucrose

-

Agar

-

(2R)-Fenoprop

-

Petri plates

-

Growth chamber with controlled light and temperature

Procedure:

-

Preparation of Media:

-

Prepare MS medium and add a range of concentrations of (2R)-Fenoprop (e.g., from 0.01 µM to 100 µM), including a solvent control.

-

Pour the media into petri plates and allow them to solidify.

-

-

Seed Plating and Growth:

-

Surface-sterilize Arabidopsis seeds and place them on the prepared plates.

-

Stratify the seeds at 4°C for 2-3 days in the dark.

-

Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface. Grow the seedlings for a specified period (e.g., 7-10 days).

-

-

Measurement and Analysis:

-

Scan or photograph the plates to obtain high-resolution images of the seedlings.

-

Use image analysis software to measure the primary root length of a statistically significant number of seedlings for each concentration.

-

Calculate the average root length and standard deviation for each treatment.

-

Plot the percentage of root growth inhibition relative to the control against the logarithm of the (2R)-Fenoprop concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the EC50 value (the concentration that causes 50% inhibition of root growth).

-

Quantitative Real-Time PCR (qPCR) for Auxin-Responsive Gene Expression

This protocol allows for the quantification of changes in the expression of auxin-responsive genes in response to (2R)-Fenoprop treatment.

Caption: Workflow for qPCR analysis of gene expression.

Materials:

-

Arabidopsis seedlings

-

(2R)-Fenoprop

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

qPCR instrument

-

Primers for target auxin-responsive genes (e.g., GH3.3, SAUR15) and a reference gene (e.g., ACTIN2)

Procedure:

-

Plant Treatment:

-

Grow Arabidopsis seedlings in liquid MS medium.

-

Treat the seedlings with a specific concentration of (2R)-Fenoprop or a solvent control for various time points (e.g., 0, 1, 3, 6 hours).

-

Harvest the tissue and immediately freeze it in liquid nitrogen.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the frozen tissue using a suitable RNA extraction kit.

-

Assess RNA quality and quantity.

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Prepare qPCR reactions containing the cDNA template, qPCR master mix, and primers for the target and reference genes.

-

Perform the qPCR reaction in a real-time PCR detection system.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene and sample.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

-

Calculate the relative fold change in gene expression compared to the control treatment using the ΔΔCt method.

-

Conclusion

The (2R)-isomer of Fenoprop is a potent synthetic auxin herbicide that acts by hijacking the plant's natural auxin signaling pathway. Its enantioselective activity underscores the importance of stereochemistry in the design and application of agrochemicals. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and professionals to further investigate the biological activity of (2R)-Fenoprop and to develop new, more effective, and selective herbicides. Further research to obtain more precise quantitative binding affinities and to identify the specific downstream components of the signaling pathway will provide a more complete understanding of its mode of action.

References

Unveiling (-)-Fenoprop: A Technical Exploration of Its Discovery and Enduring Legacy in Research

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and historical research applications of the chiral herbicide (-)-Fenoprop. This document delves into its mode of action as a synthetic auxin, providing detailed experimental protocols from foundational studies and summarizing key quantitative data.

Introduction

Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, is a synthetic herbicide that belongs to the phenoxyalkanoic acid class. First reported in 1945, it was widely used for the control of broadleaf weeds in the mid-20th century.[1] A key feature of Fenoprop is its chirality, existing as two enantiomers: (+)-Fenoprop and this compound. Early research quickly established that the herbicidal activity predominantly resides in the (+)-enantiomer, which acts as a potent synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and eventual plant death.[1]

Conversely, the (-)-enantiomer, the focus of this guide, exhibited markedly different biological properties, ranging from weak auxin activity to auxin antagonism. This differential activity made the enantiomers of Fenoprop valuable tools for researchers seeking to understand the stereo-specificity of auxin perception and signal transduction in plants. This technical guide provides a comprehensive overview of the discovery of this compound, its historical synthesis and resolution, and its applications in pioneering plant physiology research.

Discovery and Early Research

The investigation into the biological activity of phenoxyalkanoic acid enantiomers was significantly advanced by the work of Swedish scientists Börje Åberg and Magnus Matell in the early 1950s. Their research systematically explored the growth-regulating properties of the optical isomers of various phenoxypropionic acids, including Fenoprop.

While commercial Fenoprop was produced and sold as a racemic mixture (an equal mixture of both enantiomers), the work of these researchers highlighted the distinct biological roles of each isomer. The (+)-enantiomer was identified as the active auxin agonist, responsible for the herbicidal effects, while the (-)-enantiomer was found to possess weak auxin or even anti-auxin properties.

Synthesis and Chiral Resolution

The synthesis of racemic Fenoprop in the mid-20th century typically involved the reaction of 2,4,5-trichlorophenol (B144370) with a 2-chloropropionic acid ester, followed by hydrolysis.

Experimental Protocol: Synthesis of Racemic Fenoprop (Historical Method)

Materials:

-

2,4,5-Trichlorophenol

-

Ethyl 2-chloropropionate

-

Sodium ethoxide

-

Hydrochloric acid

-

Ether

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

2,4,5-trichlorophenol is added to the sodium ethoxide solution to form the sodium phenoxide.

-

Ethyl 2-chloropropionate is then added to the reaction mixture, and the solution is refluxed for several hours.

-

After cooling, the ethanol is removed by distillation.

-

The residue is dissolved in water, and the aqueous solution is extracted with ether to remove any unreacted starting materials.

-

The aqueous layer is then acidified with hydrochloric acid to precipitate the racemic 2-(2,4,5-trichlorophenoxy)propionic acid.

-

The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or benzene.

The separation of the racemic mixture into its constituent enantiomers, a process known as chiral resolution, was a critical step for studying their individual biological activities. A common historical method for the resolution of carboxylic acids like Fenoprop was through the formation of diastereomeric salts with a chiral base.

Experimental Protocol: Chiral Resolution of Fenoprop (Historical Method)

Materials:

-

Racemic 2-(2,4,5-trichlorophenoxy)propionic acid

-

A chiral resolving agent (e.g., an optically active alkaloid like brucine (B1667951) or strychnine)

-

A suitable solvent (e.g., ethanol, acetone)

-

Hydrochloric acid

Procedure:

-

The racemic Fenoprop is dissolved in a heated solvent.

-

An equimolar amount of the chiral resolving agent is added to the solution.

-

The solution is allowed to cool slowly, leading to the fractional crystallization of one of the diastereomeric salts (e.g., the salt of (+)-Fenoprop with the chiral base). The other diastereomeric salt remains in the mother liquor.

-

The crystallized diastereomeric salt is collected by filtration.

-

The purified salt is then treated with an acid, such as hydrochloric acid, to liberate the optically pure (+)-Fenoprop, which precipitates and is collected by filtration.

-

The mother liquor, enriched in the other diastereomer (the salt of this compound), is then treated with acid to isolate the crude this compound.

-

Further purification of this compound can be achieved by repeated crystallization.

Historical Research Applications of this compound

The availability of the separated enantiomers of Fenoprop provided plant physiologists with a powerful tool to investigate the structural requirements of auxin activity. The differential effects of the (+) and (-) isomers were studied in a variety of classic auxin bioassays.

Auxin and Anti-Auxin Activity in Bioassays

Early studies by Åberg and others demonstrated that while (+)-Fenoprop exhibited strong auxin-like activity, promoting cell elongation and root initiation at low concentrations and causing herbicidal effects at higher concentrations, this compound often acted as a competitive inhibitor of auxin action.

Table 1: Comparative Biological Activity of Fenoprop Enantiomers in Classic Auxin Bioassays (Qualitative Summary)

| Bioassay | (+)-Fenoprop Activity | This compound Activity |

| Avena Curvature Test | Strong positive curvature (auxin activity) | Weak or no curvature; potential inhibition of IAA-induced curvature |

| Split Pea Stem Test | Pronounced positive curvature (auxin activity) | Weak or no curvature; potential inhibition of IAA-induced curvature |

| Flax Root Elongation Test | Inhibition of root growth (typical auxin response) | Significantly less inhibition of root growth; potential to antagonize IAA-induced inhibition |

Note: Specific quantitative data from the original publications by Åberg and Matell were not available for direct inclusion. This table represents a qualitative summary based on descriptions of their findings in secondary literature.

Experimental Protocol: Split Pea Stem Curvature Test (Historical Method)

This bioassay was a common method to assess auxin-like activity.

Materials:

-

Etiolated pea seedlings (e.g., Pisum sativum)

-

Test solutions of (+)-Fenoprop and this compound at various concentrations

-

Control solution (buffer)

-

Petri dishes

-

Filter paper

Procedure:

-

Pea seedlings are grown in complete darkness for 5-7 days.

-

The apical bud and youngest leaves are removed, and a longitudinal slit is made down the center of the upper part of the stem.

-

The split stems are placed in petri dishes containing the test solutions or a control solution.

-

Due to the differential growth of the inner and outer tissues in the presence of an auxin, the two halves of the stem will curve inwards or outwards.

-

After a set period (e.g., 24 hours), the degree and direction of the curvature are measured. A strong inward curvature indicates auxin activity.

Experimental Protocol: Flax Root Elongation Test (Historical Method)

This assay was used to determine the inhibitory effects of auxins on root growth.

Materials:

-

Flax seeds (Linum usitatissimum)

-

Test solutions of (+)-Fenoprop and this compound at various concentrations

-

Control solution (distilled water or buffer)

-

Petri dishes lined with filter paper

Procedure:

-

Flax seeds are germinated on moist filter paper in petri dishes.

-

Once the radicles have emerged and reached a certain length (e.g., 5-10 mm), the seedlings are transferred to new petri dishes containing filter paper saturated with the test solutions or a control solution.

-

The dishes are kept in the dark to prevent phototropic effects.

-

After a specific time (e.g., 48-72 hours), the length of the main root is measured.

-

The percentage of root growth inhibition compared to the control is calculated.

Signaling Pathways and Experimental Workflows

The differential activity of the Fenoprop enantiomers can be understood in the context of the auxin signaling pathway. The (+)-enantiomer, with its specific stereochemistry, is able to bind to the auxin co-receptor complex, which includes the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins. This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes and the observed physiological effects. The (-)-enantiomer, due to its different shape, has a much lower affinity for this receptor complex and thus does not effectively initiate this signaling cascade.

Conclusion

The discovery and study of this compound and its biologically active counterpart, (+)-Fenoprop, represent a significant chapter in the history of plant science and herbicide development. The clear stereospecificity of their interaction with the auxin signaling pathway provided researchers with an invaluable chemical tool to dissect the intricacies of plant hormone perception and response. While Fenoprop itself is now largely obsolete due to environmental and health concerns, the foundational knowledge gained from studying its enantiomers continues to inform modern research in plant biology, weed science, and the development of new, more selective agricultural chemicals. The historical experimental protocols detailed in this guide offer a glimpse into the methodologies that paved the way for our current understanding of synthetic auxins and their profound effects on plant life.

References

Structure-Activity Relationship of Fenoprop Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoprop, a synthetic auxin herbicide, exhibits pronounced stereoselectivity in its biological activity. This technical guide delves into the structure-activity relationship (SAR) of its enantiomers, (R)-Fenoprop and (S)-Fenoprop. It is well-established that the herbicidal efficacy of Fenoprop resides almost exclusively in the (R)-enantiomer, which acts as a potent mimic of the natural plant hormone indole-3-acetic acid (IAA).[1] This guide provides a comprehensive overview of the differential interactions of Fenoprop enantiomers with their molecular target, the TIR1/AFB auxin co-receptor complex, and the subsequent downstream signaling events that lead to phytotoxicity. Detailed experimental protocols for assessing these interactions and quantitative data, where available, are presented to facilitate further research in this area.

Introduction

Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, is a chiral herbicide that was widely used for the control of broadleaf weeds.[1][2] The presence of a stereocenter at the alpha-carbon of the propionic acid moiety results in two enantiomeric forms: (R)-Fenoprop and (S)-Fenoprop. The spatial arrangement of the substituents around this chiral center dictates the molecule's ability to interact with its biological target, leading to significant differences in their herbicidal activity. Understanding the SAR of these enantiomers is crucial for elucidating their mechanism of action and for the rational design of more effective and selective herbicides.

Enantioselective Biological Activity

The herbicidal activity of Fenoprop is predominantly attributed to the (R)-enantiomer.[1] This stereoselectivity is a common feature among many chiral herbicides and is a direct consequence of the three-dimensional structure of the binding site on the target protein.

Quantitative Comparison of Herbicidal Efficacy

| Enantiomer | Herbicidal Activity (IC50) | Relative Potency |

| (R)-Fenoprop | [Illustrative value: ~10 µM] | [Illustrative value: ~100x] |

| (S)-Fenoprop | [Illustrative value: >1000 µM] | [Illustrative value: 1x] |

| Racemic Fenoprop | [Illustrative value: ~20 µM] | [Illustrative value: ~50x] |

| Note: These are illustrative values. Specific experimental data for Fenoprop enantiomers is not available in the reviewed literature. |

Molecular Mechanism of Action

The enantioselective activity of Fenoprop is rooted in its differential binding to the auxin receptor complex.

The TIR1/AFB Auxin Receptor

The primary target of auxin and auxin-mimicking herbicides is the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[3] These proteins are components of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, designated as SCFTIR1/AFB.

Enantioselective Binding to the Receptor Complex

The (R)-enantiomer of Fenoprop, due to its specific stereochemistry, fits snugly into the auxin-binding pocket of the TIR1/AFB proteins. This binding event stabilizes the interaction between the SCFTIR1/AFB complex and a family of transcriptional repressors known as Aux/IAA proteins.[4][5] The (S)-enantiomer, with its different spatial arrangement, does not bind effectively to the receptor, hence its lack of herbicidal activity.

Quantitative Analysis of Receptor Binding Affinity

| Ligand | Receptor | Binding Affinity (Kd) |

| (R)-Fenoprop | TIR1 | [Illustrative value: ~5 µM] |

| (S)-Fenoprop | TIR1 | [Illustrative value: >500 µM] |

| Indole-3-acetic acid (IAA) | TIR1 | ~5 µM[6][7] |

| Note: These are illustrative values. Specific experimental data for Fenoprop enantiomers is not available in the reviewed literature. |

Downstream Signaling Pathway

The binding of (R)-Fenoprop to the SCFTIR1/AFB-Aux/IAA complex triggers a cascade of events leading to phytotoxicity.

Degradation of Aux/IAA Repressors

The formation of the (R)-Fenoprop-TIR1/AFB-Aux/IAA complex targets the Aux/IAA repressor protein for ubiquitination and subsequent degradation by the 26S proteasome.[4][8][9]

Activation of Auxin Response Factors (ARFs)

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes.[10]

Altered Gene Expression

The activation of ARFs leads to a massive reprogramming of gene expression, with the upregulation of genes involved in cell division, expansion, and ethylene (B1197577) biosynthesis. This uncontrolled and uncoordinated growth ultimately leads to plant death.

Signaling Pathway Diagram

Experimental Protocols

In Vitro Auxin Herbicide Binding Assay using Surface Plasmon Resonance (SPR)

This protocol is adapted from established methods for assessing auxin herbicide binding to TIR1/AFB receptors.[3][11]

Objective: To quantitatively measure the binding affinity of (R)-Fenoprop and (S)-Fenoprop to purified TIR1/AFB proteins.

Materials:

-

Biacore T200 instrument (or equivalent)

-

Streptavidin-coated SPR sensor chips

-

Purified, biotinylated Aux/IAA degron peptide (e.g., from IAA7)

-

Purified TIR1/AFB-ASK1 protein complexes

-

(R)-Fenoprop and (S)-Fenoprop stock solutions in DMSO

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0)

Procedure:

-

Immobilization of Aux/IAA Peptide:

-

Equilibrate the streptavidin sensor chip with running buffer.

-

Inject the biotinylated Aux/IAA degron peptide over the sensor surface to achieve a target immobilization level.

-

Wash the surface with running buffer to remove unbound peptide.

-

-

Binding Analysis:

-

Prepare a dilution series of (R)-Fenoprop and (S)-Fenoprop in running buffer containing a fixed concentration of the TIR1/AFB protein. A DMSO concentration of <1% should be maintained.

-

Inject the samples over the sensor surface using a single-cycle kinetics or multi-cycle kinetics method.

-

Include a buffer-only injection as a reference.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Subtract the reference sensorgram from the sample sensorgrams.

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

For competitive binding, determine the IC50 and calculate the inhibitory constant (Ki).

-

Experimental Workflow Diagram

Conclusion

References

- 1. Fenoprop - Wikipedia [en.wikipedia.org]

- 2. preventcancernow.ca [preventcancernow.ca]

- 3. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Auxin modulates the degradation rate of Aux/IAA proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule agonists and antagonists of F-box protein-substrate interactions in auxin perception and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. An in-frame deletion mutation in the degron tail of auxin coreceptor IAA2 confers resistance to the herbicide 2,4-D in Sisymbrium orientale - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AUXIN RESPONSE FACTOR7 Restores the Expression of Auxin-Responsive Genes in Mutant Arabidopsis Leaf Mesophyll Protoplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2.5. Surface plasmon resonance assays [bio-protocol.org]

An In-depth Technical Guide on the Toxicological Profile and Environmental Fate of (-)-Fenoprop

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Fenoprop, the herbicidally active enantiomer of the phenoxy herbicide Fenoprop (also known as Silvex), was formerly used for the control of broadleaf weeds. Its registration was discontinued (B1498344) in the mid-1980s due to concerns over contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) during its manufacturing process.[1][2] This technical guide provides a comprehensive overview of the toxicological profile and environmental fate of this compound, based on available scientific literature. The information is presented to aid researchers and scientists in understanding its potential biological and environmental interactions.

Toxicological Profile

This compound is classified as moderately toxic to humans and other mammals via oral exposure.[3] Acute systemic toxicity has been observed in animal studies.[1] While comprehensive data on chronic effects are limited, long-term, high-dose studies in animals have indicated potential for liver and kidney damage.[4]

Acute Toxicity

The acute toxicity of Fenoprop has been evaluated in several animal models. The oral lethal dose 50 (LD50) values are summarized in the table below. Information on dermal and inhalation acute toxicity is limited.

| Table 1: Acute Oral Toxicity of Fenoprop | |

| Species | LD50 (mg/kg) |

| Rat | 650[1] |

| Mouse | 1410[1] |

| Guinea Pig | 1250[1] |

| Rabbit | 750 - 819[1] |

Symptoms of Acute Exposure: Acute exposure in humans can lead to a range of symptoms affecting various systems:

-

Neurologic: Vertigo, headache, malaise, and in high doses, muscle twitching and weakness.[1]

-

Gastrointestinal: Nausea, vomiting, and diarrhea.[1]

-

Cardiovascular: Tachycardia, bradycardia, and hypotension have been reported in overdose cases.[1]

-

Dermal: Direct contact may cause skin irritation.[1]

Sub-chronic and Chronic Toxicity

Sub-chronic and chronic toxicity studies have identified the liver and kidneys as target organs. A chronic Reference Dose (RfD) of 0.003 mg/kg/day has been established by the World Health Organization (WHO), based on a 2-year dog feeding study.[1]

| Table 2: Sub-chronic and Chronic Toxicity of Fenoprop | |||

| Study Type | Species | NOAEL (mg/kg/day) | Effects Observed at LOAEL |

| Chronic (2-year) | Dog | 0.9 (male), 2.6 (female)[5] | Liver pathology[1] |

| Chronic (2-year) | Dog | 0.75[1] | Histopathological changes in the liver[1] |

Carcinogenicity and Genotoxicity

The U.S. Environmental Protection Agency (U.S. EPA) has classified Fenoprop as a Group D carcinogen, meaning it is not classifiable as to its human carcinogenicity due to a lack of human data and inadequate animal testing.[1] Genotoxicity studies, including the Ames test, have yielded negative results, suggesting that Fenoprop is not mutagenic.[1]

Reproductive and Developmental Toxicity

Toxicokinetics

Studies in both humans and rats have shown that Fenoprop is rapidly absorbed after oral administration.[1] Peak plasma levels in humans were observed within two to four hours.[1] Excretion is also rapid and occurs primarily through the urine, with a smaller amount excreted in the feces.[1] In rats, Fenoprop has been found to distribute to the liver, kidneys, and other tissues.[1] The primary routes of metabolism involve conjugation with glucuronic acid or amino acids, with the basic Fenoprop structure remaining largely unaltered.[1]

Environmental Fate

This compound is not considered to be persistent in the environment.[3] Its mobility in soil is limited due to strong adsorption to soil particles, and it has a low potential to leach into groundwater.[3]

Physicochemical Properties

The environmental behavior of a chemical is governed by its physical and chemical properties.

| Table 3: Physicochemical Properties of Fenoprop | |

| Property | Value |

| Water Solubility | 71 mg/L at 25°C[1] |

| Vapor Pressure | 9.06 x 10⁻⁶ mm Hg at 25°C[1] |

| Henry's Law Constant | 9.06 x 10⁻⁹ atm-m³/mole at 25°C[1] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.8[1] |

| pKa | 2.84[1] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 300 mL/g[6] |

Environmental Persistence and Degradation

In Soil: Fenoprop is not expected to persist in soil.[3] It adsorbs strongly to soil organic matter, which limits its mobility.[1] The primary degradation pathway is microbial biodegradation, which results in the formation of 2,4,5-trichlorophenol.[1] The soil half-life of Fenoprop is estimated to be between 12 and 17 days.[1]

In Water: In aquatic environments, Fenoprop is expected to adsorb to sediment.[1] Hydrolysis is not a significant degradation pathway.[1] Photodegradation may occur near the water's surface.[1] Due to its low Henry's Law constant, volatilization from water is not a major fate process.[1]

In Air: Due to its low vapor pressure, Fenoprop is not expected to be significantly present in the air, except through spray drift during application.[1] In the atmosphere, it is expected to react with photochemically produced hydroxyl radicals, with an estimated half-life of 6.3 hours.[1]

Bioaccumulation

The potential for bioaccumulation of Fenoprop in aquatic organisms is considered moderate.[7]

Experimental Protocols

Chronic Oral Toxicity Study in Dogs (based on Mullison, 1966c and Gehring et al., 1978a)

-

Objective: To determine the long-term effects of repeated oral administration of Fenoprop in a non-rodent species.

-

Test Animals: Beagle dogs were typically used for chronic non-rodent studies.[6][8]

-

Dosing: The test substance was administered orally, likely mixed in the diet, for a period of two years.[1] Multiple dose groups and a control group were used.

-

Observations: Animals were monitored for clinical signs of toxicity, changes in body weight, and food consumption. Hematological and clinical chemistry parameters were assessed at regular intervals.[6][8]

-

Pathology: At the end of the study, a complete necropsy was performed, and organs were weighed and examined for gross and microscopic abnormalities.[6][8] The primary endpoints reported in these studies were histopathological changes in the liver.[1]

Toxicokinetics Study in Rats (based on Sauerhoff et al., 1977a)

-

Objective: To investigate the absorption, distribution, metabolism, and excretion of Fenoprop in rats.

-

Test Animals: Male rats were likely used.

-

Dosing: A single oral dose of radiolabeled Fenoprop was administered.

-

Sample Collection: Urine, feces, and various tissues (liver, kidneys, fat, muscle) were collected at different time points after dosing.[1]

-

Analysis: The amount of radioactivity in the collected samples was measured to determine the extent and rate of absorption, distribution to different tissues, and the routes and rate of excretion.[1]

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway for Phenoxy Herbicide-Induced Oxidative Stress

While the specific signaling pathways for Fenoprop-induced toxicity in mammals are not well-elucidated, it is known that phenoxy herbicides, in general, can induce oxidative stress.[9][10] This can lead to cellular damage and contribute to the observed toxic effects.

Caption: Putative pathway of oxidative stress induced by this compound.

Experimental Workflow for a Chronic Oral Toxicity Study

The following diagram illustrates a generalized workflow for a chronic oral toxicity study, as would have been conducted to assess the long-term safety of a substance like Fenoprop.

Caption: Generalized workflow for a chronic oral toxicity study.

Environmental Fate and Transport of this compound

This diagram illustrates the key processes governing the environmental fate of this compound following its application.

Caption: Environmental fate and transport of this compound.

References

- 1. A Common Feature of Pesticides: Oxidative Stress—The Role of Oxidative Stress in Pesticide-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Phenoxy herbicides and fibrates potently inhibit the human chemosensory receptor subunit T1R3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pesticide toxicity: a mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subchronic toxicity of ingested 1,3-dichloropropene in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OSU Extension Pesticide Properties Database [npic.orst.edu]

- 7. Agent Orange - Wikipedia [en.wikipedia.org]

- 8. Subchronic and chronic toxicity of ingested 1,3-dichloropropene in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijeab.com [ijeab.com]

- 10. researchgate.net [researchgate.net]

(-)-Fenoprop: A Technical Guide for Plant Growth Regulation in Horticulture

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

(-)-Fenoprop, also known by trade names such as Silvex and 2,4,5-TP, is an obsolete synthetic auxin. Its use as a herbicide and plant growth regulator has been discontinued (B1498344) in many countries, including the United States since 1985, due to safety concerns, primarily related to contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) during its manufacturing process. This document is intended for informational and research purposes only and does not endorse or recommend the use of this compound.

Introduction

This compound, or (2R)-2-(2,4,5-trichlorophenoxy)propanoic acid, is a synthetic plant growth regulator belonging to the phenoxyalkanoic acid class of chemicals.[1] Like other synthetic auxins, its primary mechanism of action is to mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), but with greater stability and persistence within the plant.[1] This leads to a variety of physiological responses, and at high concentrations, it induces rapid, uncontrolled growth, ultimately leading to plant death, which is why it was also used as a herbicide.[1] In horticulture, it was historically used to influence fruit set and for fruit thinning. The biologically active enantiomer is the (2R)-isomer.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by co-opting the plant's natural auxin signaling pathway. The canonical auxin signaling cascade involves three main components: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

This compound, acting as an IAA mimic, binds to the TIR1/AFB proteins, which are the substrate-recognition components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event promotes the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein. The SCFTIR1/AFB complex then polyubiquitinates the Aux/IAA repressor, targeting it for degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the repression of ARF transcription factors. Liberated ARFs can then bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating or repressing their transcription. This modulation of gene expression leads to the various physiological responses associated with auxin action, such as cell elongation, division, and differentiation.

Applications in Horticulture (Historical Context)

Due to its potent auxin activity, this compound was investigated for various applications in horticulture, primarily for fruit thinning and improving fruit set.

Fruit Thinning in Apples

Chemical thinning is a critical practice in apple production to increase fruit size, improve fruit quality, and promote return bloom in the following season. Synthetic auxins are known to be effective for this purpose. While specific quantitative data for this compound is scarce in readily available literature, its use would have followed similar principles to other auxin-based thinners like naphthaleneacetic acid (NAA).

Improving Fruit Set in Pears

In certain pear cultivars, inadequate pollination can lead to poor fruit set. Synthetic auxins have been used to promote parthenocarpic (seedless) fruit development and increase fruit retention. There is historical mention of fenoprop (B104943) being used for this purpose in 'Anjou' and 'Packham's Triumph' pears, either as a post-harvest or a blossom-time spray.

Quantitative Data

A comprehensive search of historical and contemporary scientific literature did not yield structured quantitative data on the horticultural applications of this compound. Due to its discontinued use, modern research on this compound is virtually nonexistent. The following table summarizes the qualitative effects and historical uses.

| Application | Crop | Intended Effect | General Observations (Qualitative) |

| Fruit Thinning | Apples | Reduce crop load, improve fruit size and quality, promote return bloom. | Effective as a post-bloom thinning agent, similar to other synthetic auxins. |

| Fruit Set | Pears | Increase fruit set and retention, particularly in cases of poor pollination. | Used historically to promote parthenocarpic fruit development. |

| Herbicide | Various | Control of broadleaf weeds and woody plants. | Induces uncontrolled growth leading to plant death at higher concentrations. |

Experimental Protocols (Generalized)

Given the absence of specific, detailed experimental protocols for this compound in the available literature, the following section provides a generalized protocol for conducting research on the effects of a synthetic auxin as a fruit thinning agent in apples. This protocol is based on established methodologies for similar compounds like NAA and should be adapted and optimized for specific research questions and conditions.

Objective: To determine the efficacy of a synthetic auxin for fruit thinning in a specific apple cultivar.

Materials:

-

Mature, uniform, and healthy apple trees of the desired cultivar.

-

Synthetic auxin compound (e.g., NAA as a proxy for Fenoprop).

-

Wetting agent/surfactant.

-

Calibrated spray equipment (e.g., backpack sprayer for small-scale trials).

-

Calipers for measuring fruitlet diameter.

-

Labels and flagging tape for marking branches and trees.

-

Data collection sheets.

Methodology:

-

Experimental Design:

-

Select a block of uniform trees.

-

Use a randomized complete block design with a minimum of 4-5 single-tree replications per treatment.

-

Include an untreated control group.

-

Treatments should consist of different concentrations of the synthetic auxin.

-

-

Treatment Preparation:

-

Prepare stock solutions of the synthetic auxin.

-

On the day of application, dilute the stock solution to the desired concentrations.

-

Add a non-ionic surfactant according to the manufacturer's recommendation to ensure uniform coverage.

-

-

Application Timing:

-

Timing is critical for successful fruit thinning. Applications are typically made when the king fruitlets are between 8-12 mm in diameter.

-

Monitor fruitlet development closely to determine the optimal application window.

-

-

Application Procedure:

-

Apply the treatment solutions as a dilute spray to the point of runoff, ensuring thorough coverage of the foliage and fruitlets.

-

Apply during calm weather conditions to avoid spray drift.

-

Optimal temperature for application is generally between 20-25°C (68-77°F).

-

-

Data Collection:

-

Fruit Set: Before treatment, select and tag 4-5 uniform branches per tree. Count the number of flower clusters on each branch. After the natural June drop (approximately 4-6 weeks after bloom), count the number of remaining fruit on the tagged branches. Calculate fruit set as the number of fruit per 100 flower clusters.

-

Fruit Abscission: Monitor fruit drop at regular intervals after application.

-